2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C
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Overview
Description
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is a mutagenic heterocyclic amine that has been found in cooked foods. It is known for its strong mutagenic properties and has been extensively studied for its role in inducing tumors in various organs in animal models .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is DNA . This compound binds to DNA and induces DNA damage .
Mode of Action
The compound interacts with its target, DNA, by inducing DNA damage and sister chromatid exchange . This interaction results in mutations, chromosomal aberrations, and gene mutations in rodent cells in vitro .
Biochemical Pathways
The compound affects the DNA repair pathways and the cell cycle regulation pathways. The DNA damage induced by the compound leads to the activation of these pathways, resulting in cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is metabolized by human liver microsomes .
Result of Action
The molecular and cellular effects of the compound’s action include DNA damage, gene mutations, chromosomal aberrations, and induction of apoptosis . These effects can lead to the formation of tumors in various tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is found in cooked foods and is mutagenic to S. typhimurium in the Ames test . The compound is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite .
Preparation Methods
The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C can be achieved through several methods. One common synthetic route involves the use of 6-amino-7-methylquinoline as a starting material. The compound is synthesized through a series of reactions including cyclization and amination . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C undergoes various types of chemical reactions, including:
Oxidation: Exposure to sunlight can convert the 2-amino group to a 2-nitro group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include hypochlorite for rapid degradation and nitrite solutions for deamination. Major products formed from these reactions include nitro derivatives and other substituted compounds.
Scientific Research Applications
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C has several scientific research applications:
Comparison with Similar Compounds
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is similar to other heterocyclic amines such as:
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Found in high-temperature cooked foods and known for its carcinogenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another mutagenic compound found in cooked meats.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoline: A derivative with similar mutagenic properties.
The uniqueness of this compound lies in its specific structure and the particular types of DNA damage it induces, making it a valuable compound for studying mutagenesis and carcinogenesis.
Properties
IUPAC Name |
3,4-dimethyl(213C)imidazolo[4,5-f]quinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-HNHCFKFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N([13C](=N3)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661776 |
Source
|
Record name | 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-30-7 |
Source
|
Record name | 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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